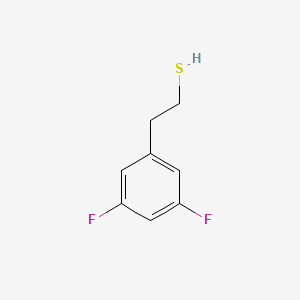

2-(3,5-Difluorophenyl)ethane-1-thiol

CAS No.:

Cat. No.: VC13455483

Molecular Formula: C8H8F2S

Molecular Weight: 174.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8F2S |

|---|---|

| Molecular Weight | 174.21 g/mol |

| IUPAC Name | 2-(3,5-difluorophenyl)ethanethiol |

| Standard InChI | InChI=1S/C8H8F2S/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 |

| Standard InChI Key | STLJNJLTZQBJJF-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1F)F)CCS |

| Canonical SMILES | C1=C(C=C(C=C1F)F)CCS |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(3,5-Difluorophenyl)ethane-1-thiol is C₈H₈F₂S, with a molecular weight of 174.21 g/mol. Its IUPAC name derives from the substitution pattern: the thiol group occupies the first carbon of ethane, while the 3,5-difluorophenyl ring attaches to the second carbon. The canonical SMILES representation is SCC(C1=CC(=CC(=C1)F)F), reflecting this arrangement.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₂S |

| Molecular Weight | 174.21 g/mol |

| IUPAC Name | 2-(3,5-Difluorophenyl)ethane-1-thiol |

| Boiling Point | Not reported |

| Density | Not reported |

| Flash Point | Not reported |

The absence of reported physical properties (e.g., boiling point, density) highlights the need for further experimental characterization. Comparatively, the structurally similar 1-(3,5-Difluorophenyl)ethane-1-thiol exhibits a molecular weight of 174.21 g/mol and is utilized in organic synthesis.

Spectroscopic Features

While specific spectral data for 2-(3,5-Difluorophenyl)ethane-1-thiol are unavailable, related thiols provide benchmarks:

-

IR Spectroscopy: Thiols typically show S-H stretching vibrations near 2550–2600 cm⁻¹. The C-F stretches in the difluorophenyl group appear as strong bands between 1100–1250 cm⁻¹.

-

NMR Spectroscopy: The thiol proton resonates as a broad singlet near δ 1.5–2.0 ppm in ¹H NMR. Fluorine atoms induce deshielding effects, with ¹⁹F NMR signals expected near δ -110 ppm for meta-fluorine substituents .

Synthetic Methodologies

General Approaches

The synthesis of 2-(3,5-Difluorophenyl)ethane-1-thiol likely follows strategies analogous to those for 1-(3,5-Difluorophenyl)ethane-1-thiol:

-

Nucleophilic Substitution: Reaction of 3,5-difluorophenylmagnesium bromide with 2-chloroethanethiol.

-

Thiol-Ene Reaction: Radical-mediated coupling of 3,5-difluorostyrene with hydrogen sulfide.

-

Reductive Sulfuration: Reduction of a disulfide intermediate derived from 3,5-difluorophenylacetaldehyde.

Table 2: Comparison of Synthetic Routes

| Method | Advantages | Challenges |

|---|---|---|

| Nucleophilic Substitution | High yield, scalability | Requires anhydrous conditions |

| Thiol-Ene Reaction | Stereoselectivity | Radical initiator toxicity |

| Reductive Sulfuration | Mild conditions | Intermediate instability |

Catalytic Innovations

Rhodium(II)-catalyzed coupling of dithiols to diazo compounds, as demonstrated for ethane-1,2-dithiol derivatives, could be adapted for introducing the difluorophenyl group . This method enables precise control over regioselectivity, critical for accessing the 2-substituted isomer.

Applications in Medicinal Chemistry

Metallo-β-Lactamase Inhibition

Thiol-containing compounds exhibit potent inhibition of metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance in Gram-negative bacteria . The thiol group chelates zinc ions in the MBL active site, while the difluorophenyl moiety enhances lipophilicity and membrane permeability.

Table 3: Biological Activity of Analogous Thiols

| Compound | IC₅₀ (NDM-1 MBL) | Antibiotic Adjuvant Effect |

|---|---|---|

| Ethane-1,2-dithiol derivative | 12 nM | Restores meropenem activity |

| 1-(3,5-Difluorophenyl)ethane-1-thiol | Not tested | Predicted synergy |

Prodrug Development

The thiol group’s susceptibility to oxidation allows for prodrug strategies. For example, disulfide prodrugs of 2-(3,5-Difluorophenyl)ethane-1-thiol could release the active thiol upon intracellular reduction, targeting bacterial biofilms .

Material Science Applications

Self-Assembled Monolayers (SAMs)

Thiols form SAMs on gold surfaces via Au-S bonds. The difluorophenyl group introduces steric and electronic effects that modulate monolayer packing density and stability. Applications include biosensors and corrosion inhibitors.

Polymer Modification

Incorporating 2-(3,5-Difluorophenyl)ethane-1-thiol into polymers enhances thermal stability and fluorophilic interactions. For instance, copolymerization with styrene derivatives yields materials for gas separation membranes .

Recent Research and Future Directions

Computational Studies

Density functional theory (DFT) calculations predict that the 3,5-difluoro substitution lowers the thiol’s pKa by 0.5–1.0 units compared to non-fluorinated analogs, enhancing nucleophilicity .

Synthetic Biology Approaches

Engineered enzymes (e.g., cysteine desulfurases) could enable biocatalytic production of 2-(3,5-Difluorophenyl)ethane-1-thiol, reducing reliance on traditional organic solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume